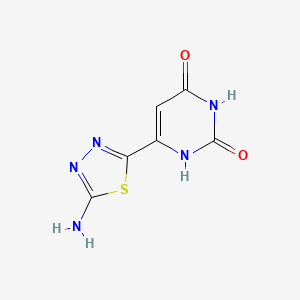
6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring
Méthodes De Préparation
The synthesis of 6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with a suitable pyrimidine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Des Réactions Chimiques
6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the thiadiazole ring can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown promise in biological studies, particularly in the development of new drugs.
Medicine: Research has indicated potential anticancer activity, making it a candidate for further investigation in cancer therapy.
Industry: Its unique chemical properties make it useful in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to interfere with cellular processes that are critical for tumor growth and survival. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione can be compared to other compounds containing the thiadiazole or pyrimidine rings. Similar compounds include:
5-amino-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole ring and has been studied for its coordination properties with metals.
Pyrimidine derivatives: Various pyrimidine derivatives are known for their biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its combined structure, which may confer distinct chemical and biological properties not observed in its individual components .
Propriétés
Formule moléculaire |
C6H5N5O2S |
|---|---|
Poids moléculaire |
211.20 g/mol |
Nom IUPAC |
6-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5N5O2S/c7-5-11-10-4(14-5)2-1-3(12)9-6(13)8-2/h1H,(H2,7,11)(H2,8,9,12,13) |
Clé InChI |
UZTQZBFIWHBBBH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)NC1=O)C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















